![molecular formula C16H23N3O3 B4177623 N-cyclohexyl-5-nitro-2-(propylamino)benzamide](/img/structure/B4177623.png)
N-cyclohexyl-5-nitro-2-(propylamino)benzamide
Overview
Description
N-cyclohexyl-5-nitro-2-(propylamino)benzamide, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It was first identified as a potential anti-cancer drug due to its ability to selectively target cancer cells that rely heavily on ribosome biogenesis. CX-5461 has since been the subject of extensive research to explore its potential as a therapeutic agent.
Mechanism of Action
CX-5461 selectively targets Pol I transcription by binding to the DNA promoter region of the ribosomal DNA (rDNA) and preventing the recruitment of Pol I to the rDNA. This results in a decrease in ribosome biogenesis and protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
CX-5461 has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, with minimal toxicity to normal cells. CX-5461 has also been shown to sensitize cancer cells to other chemotherapeutic agents, suggesting its potential use in combination therapy.
Advantages and Limitations for Lab Experiments
The advantages of using CX-5461 in lab experiments include its selectivity for cancer cells, its ability to induce DNA damage and activate the p53 pathway, and its potential use in combination therapy. However, CX-5461 has limitations, including its low solubility in water and its potential toxicity to normal cells at high concentrations.
Future Directions
For research on CX-5461 include the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties. In addition, further studies are needed to explore its potential use in combination therapy with other chemotherapeutic agents and to identify biomarkers that can predict response to CX-5461 treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of CX-5461 in cancer patients.
Scientific Research Applications
CX-5461 has been extensively studied in preclinical models of cancer, including breast, ovarian, and hematological cancers. It has been shown to selectively target cancer cells by inhibiting Pol I transcription, which is essential for ribosome biogenesis and cell growth. In addition, CX-5461 has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
properties
IUPAC Name |
N-cyclohexyl-5-nitro-2-(propylamino)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-2-10-17-15-9-8-13(19(21)22)11-14(15)16(20)18-12-6-4-3-5-7-12/h8-9,11-12,17H,2-7,10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEAAGMPOGFWFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-5-nitro-2-(propylamino)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.